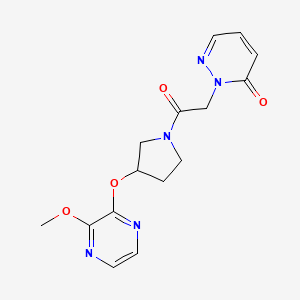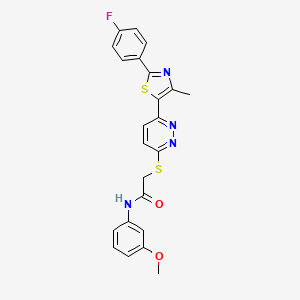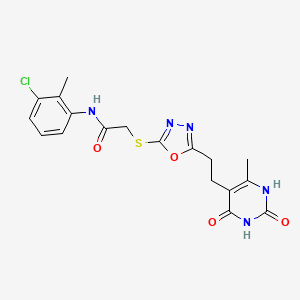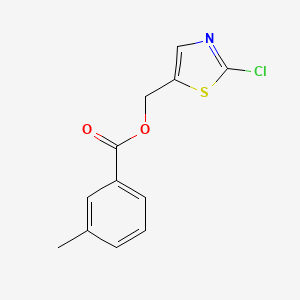
Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate, also known as MMPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMPC belongs to the pyrimidine family and has a morpholine and carboxylic acid functional group. It is a white solid that is soluble in organic solvents like methanol and ethanol.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication. Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has also been shown to have antioxidant properties, which can help protect cells from damage caused by oxidative stress.
Biochemical and Physiological Effects:
Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has been shown to have a range of biochemical and physiological effects in scientific research studies. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has been shown to have antiviral properties by inhibiting the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate in lab experiments is its relatively low toxicity compared to other chemical compounds. This makes it a safer option for testing in vitro and in vivo. However, one limitation of using Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate. One area of interest is its potential use in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has been shown to have neuroprotective properties in animal models, and further research is needed to determine its potential therapeutic benefits in humans. Another area of interest is its potential use in treating viral infections like HIV and hepatitis C. Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has been shown to inhibit the replication of these viruses in vitro, and further research is needed to determine its potential as a therapeutic agent.
Synthesis Methods
Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate can be synthesized through a multi-step process involving the reaction of different chemical compounds. The most common method involves the reaction of 2-amino-6-methylpyrimidine-4-carboxylic acid with morpholine and methyl chloroformate. This reaction produces Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate as the final product.
Scientific Research Applications
Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, antitumor, and antiviral properties. Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
methyl 6-methyl-2-morpholin-4-ylpyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8-7-9(10(15)16-2)13-11(12-8)14-3-5-17-6-4-14/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJMIMYYURPJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2830740.png)
![N-[[2,7-bis(morpholin-4-ylsulfonyl)fluoren-9-ylidene]amino]-N-methylmethanamine](/img/structure/B2830741.png)
![Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2830745.png)



![5-[(2-Chlorobenzyl)amino]-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2830753.png)

![2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-6-fluorobenzoic acid](/img/structure/B2830756.png)
![4-Oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)-N-[2-(prop-2-enoylamino)ethyl]butanamide](/img/structure/B2830757.png)

![1-ethyl-5-((3-methoxybenzyl)thio)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2830760.png)